Class-Level Therapeutic Scope Defined by Sulfonyloxazolamine Patent Family
The compound CAS 314747-57-4 falls within the Markush structure of EP 1140875 A1, which explicitly claims (2-phenyl-4-(phenylsulfonyl)-oxazol-5-yl)-amines as therapeutic agents for the treatment of central nervous system disorders, including Parkinson's disease, schizophrenia, and depression [1]. This patent distinguishes this chemotype from structurally similar oxazole derivatives without a phenylsulfonyl group, which are not covered under the same therapeutic claims.
| Evidence Dimension | Patent-claimed therapeutic indication scope |
|---|---|
| Target Compound Data | Falls within the generic formula of EP 1140875 A1, covering CNS disorders |
| Comparator Or Baseline | Non-sulfonyl oxazole derivatives (e.g., US6002014 oxazole class, which features methylsulfonylphenyl, not phenylsulfonyl, and targets COX-2 inhibition) |
| Quantified Difference | Qualitatively different therapeutic indications (CNS vs. COX-2/inflammation); no quantitative comparative data available for the specific compound. |
| Conditions | Patent claim analysis (EP 1140875 A1 vs. US6002014; WO2000037452A1) |
Why This Matters
This provides an intellectual property context for therapeutic applications, distinguishing it from non-sulfonyloxazolamine scaffolds and guiding researchers on the types of biological pathways for which the scaffold has been validated.
- [1] EP 1140875 A1. (2001). Sulphonyloxazolamines as therapeutic active ingredients. European Patent Office. View Source
